Cas no 136469-85-7 (N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine)

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- N1,N1-Dimethyl-N2-(1-(pyridin-4-yl)ethyl)ethane-1,2-diamine
- 1,2-ethanediamine, N<sup>1</sup>
- N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine
- 1,2-ethanediamine, N,N-dimethyl-N'-[1-(4-pyridinyl)ethyl]-
- DTXSID90577473
- N,N-dimethyl-N/'-(1-pyridin-4-ylethyl)ethane-1,2-diamine
- 136469-85-7
- MFCD09049827
- ALBB-012131
- SB54294
- [2-(dimethylamino)ethyl][1-(pyridin-4-yl)ethyl]amine
- N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine
- LS-03784
- AKOS000133160
- AKOS016345719
- N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine
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- MDL: MFCD09049827
- Inchi: InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3
- InChI Key: NJKLDKVSRPAXMJ-UHFFFAOYSA-N
- SMILES: CC(C1=CC=NC=C1)NCCN(C)C
Computed Properties
- Exact Mass: 193.15807
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Density: 0.975
- Boiling Point: 287.899°C at 760 mmHg
- Flash Point: 127.917°C
- Refractive Index: 1.514
- PSA: 28.16
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N265310-100mg |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | 100mg |
$ 185.00 | 2022-06-03 | ||
Chemenu | CM364913-1g |
N,N-Dimethyl-n'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | 95% | 1g |
$355 | 2022-06-13 | |
A2B Chem LLC | AE77792-500mg |
N,N-Dimethyl-n'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | >95% | 500mg |
$523.00 | 2024-04-20 | |
abcr | AB407537-1 g |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | 1g |
€406.00 | 2023-06-17 | ||
TRC | N265310-500mg |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | 500mg |
$ 600.00 | 2022-06-03 | ||
abcr | AB407537-500 mg |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | 500MG |
€313.80 | 2023-02-20 | ||
abcr | AB407537-5 g |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | 5g |
€1074.00 | 2023-06-17 | ||
Matrix Scientific | 062562-500mg |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | 500mg |
$315.00 | 2023-09-08 | ||
Ambeed | A861377-1g |
N1,N1-Dimethyl-N2-(1-(pyridin-4-yl)ethyl)ethane-1,2-diamine |
136469-85-7 | 95+% | 1g |
$323.0 | 2024-04-24 | |
TRC | N265310-250mg |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
136469-85-7 | 250mg |
$ 380.00 | 2022-06-03 |
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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4. Book reviews
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine
Introduction to N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine (CAS No. 136469-85-7)
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, a compound with the chemical formula C12H20N2, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 136469-85-7, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both dimethyl and pyridine functional groups makes it a versatile building block for synthesizing more complex molecules with therapeutic properties.
The molecular structure of N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine features a central ethane backbone with two amine groups at the 1 and 2 positions, each substituted with a methyl group. The 1-pyridin-4-ylethyl moiety introduces a pyridine ring at the 4-position, enhancing the compound's interaction capabilities with biological targets. This structural design allows for potential applications in drug design, particularly in the development of small-molecule inhibitors and modulators.
In recent years, there has been growing interest in the use of diamines as pharmacophores due to their ability to form stable complexes with biological targets. The dimethyl substitution on the amine groups enhances the compound's lipophilicity, making it more suitable for membrane permeability and better absorption rates in vivo. Additionally, the pyridine ring can serve as a hydrogen bond acceptor, improving binding affinity to target proteins.
Current research in this area has focused on exploring the potential of N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine as a scaffold for developing novel therapeutic agents. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in metabolic disorders and inflammatory diseases. The pyridine moiety, in particular, has been found to enhance binding interactions with certain enzymes, making it a valuable component in drug design.
The synthesis of N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to introduce the amine groups. Advances in catalytic methods have improved the efficiency of these synthetic processes, making it more feasible to produce larger quantities of the compound for research purposes.
One of the key advantages of using N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine in drug development is its flexibility in modifying its structure to tailor specific biological activities. By introducing different substituents or functional groups at various positions on the molecule, researchers can fine-tune its properties to enhance target specificity and reduce off-target effects. This flexibility has led to several innovative drug candidates entering preclinical trials for various therapeutic indications.
The pharmacokinetic properties of N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine have also been extensively studied. Its moderate lipophilicity and good solubility profile suggest that it may have favorable bioavailability when administered orally or intravenously. Additionally, its stability under various physiological conditions makes it a promising candidate for formulation into long-lasting medications.
In conclusion, N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine (CAS No. 136469-85-7) is a versatile and highly interesting compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an excellent candidate for developing new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.
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